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Introduction and Pharmacological Profile

Indatraline (Lu 19-005) is a potent non-selective monoamine reuptake inhibitor that blocks the

transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) with relatively equal

efficacy. This comprehensive research guide consolidates the current scientific knowledge on indatraline's

pharmacological properties, experimental protocols, and therapeutic potential. As a highly lipophilic

compound with a slow onset and long duration of action, indatraline presents a unique pharmacological

profile distinct from other monoamine uptake inhibitors like cocaine. Its balanced affinity across all three

monoamine transporters makes it particularly valuable for research into addiction mechanisms,

neurodegenerative disorders, and neuropharmacology.

Originally investigated as an antidepressant agent, indatraline has since demonstrated utility across

multiple research domains, including psychostimulant addiction, Parkinson's disease, and vascular

pathologies. The compound's chemical stability and favorable pharmacokinetics have enabled its

application in diverse experimental models, from in vitro binding assays to chronic in vivo administration

studies in non-human primates. This document provides researchers with detailed protocols and data to

facilitate further investigation of this versatile pharmacological tool.

Table 1: Quantitative Pharmacological Profile of Indatraline
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Parameter Value Experimental Conditions Reference

SERT Ki 0.42 nM Competitive binding assays in transfected
cells

[1]

DAT Ki 1.7 nM Competitive binding assays in transfected
cells

[1]

NET Ki 5.8 nM Competitive binding assays in transfected
cells

[1]

Molecular Weight 328.67 g/mol (HCl
salt)

- [1]

Purity ≥98% (HPLC) - [1]

Solubility in
DMSO

100 mM Stock solution preparation [1]

Solubility in
Water

10 mM With gentle warming [1]

In Vitro Assay Protocols

Monoamine Transporter Binding Assays

The competitive inhibition binding assay provides a standardized method to determine indatraline's affinity

for human monoamine transporters. This protocol utilizes transfected cell lines expressing individual human

monoamine transporters to assess compound affinity and selectivity:

Cell Preparation: Harvest HEK-293 or similar cell lines stably expressing human DAT, NET, or

SERT. Wash cells with ice-cold phosphate-buffered saline (PBS) and homogenize in assay buffer (50

mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) using a glass-Teflon homogenizer. Centrifuge the

homogenate at 20,000 × g for 15 minutes at 4°C and resuspend the pellet in fresh assay buffer to

achieve a protein concentration of 1-2 mg/mL as determined by Bradford assay.
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Radioligand Binding: In a 96-well plate, combine 100 μL membrane suspension (50-100 μg protein),

50 μL indatraline solution (varying concentrations from 0.1 nM to 10 μM diluted in assay buffer), and

50 μL radioligand solution (³H-WIN35,428 for DAT, ³H-nisoxetine for NET, or ³H-citalopram for

SERT at final concentrations approximately equal to their Kd values). Include non-specific binding

wells with excess reference inhibitor (10 μM GBR12909 for DAT, 10 μM desipramine for NET, or 10

μM imipramine for SERT). Incubate for 2 hours at 4°C to reach equilibrium.

Separation and Detection: Filter the incubation mixture through GF/B glass fiber filters presoaked in

0.3% polyethyleneimine using a 96-well harvester. Rapidly wash filters three times with ice-cold assay

buffer (3 mL per wash). Transfer filters to scintillation vials, add 4 mL scintillation cocktail, and

quantify bound radioactivity using a liquid scintillation counter. Calculate specific binding by

subtracting non-specific binding from total binding and determine Ki values using nonlinear regression

of competitive binding curves (e.g., one-site competition model in GraphPad Prism) [1] [2].

Cellular Autophagy Induction Assay

Indatraline induces concentration-dependent autophagy through suppression of the mTOR/S6 kinase

signaling pathway. This protocol details the assessment of autophagic activity in cultured mammalian cells:

Cell Culture and Treatment: Maintain HeLa or COS-7 cells in DMEM supplemented with 10% fetal

bovine serum at 37°C in 5% CO₂. For experiments, plate cells at 5 × 10⁴ cells/well in 24-well plates

containing glass coverslips. After 24 hours, treat cells with indatraline (1-10 μM) or vehicle control

(DMSO, final concentration ≤0.1%) for 3-24 hours. Include positive controls (10 μM rapamycin) in

each experiment.

Autophagosome Staining: For LysoTracker Red staining, incubate cells with 50 nM LysoTracker Red

DND-99 in serum-free medium for 30 minutes at 37°C. For monodansylcadaverine (MDC) staining,

incubate cells with 0.05 mM MDC in PBS at 37°C for 10 minutes. Rinse cells twice with PBS and fix

with 4% paraformaldehyde for 15 minutes at room temperature. Mount coverslips on glass slides with

antifade mounting medium.

Image Acquisition and Analysis: Capture fluorescent images using a confocal microscope with

appropriate filter sets (LysoTracker Red: excitation/emission 577/590 nm; MDC: excitation/emission

335/512 nm). Acquire at least 5 images per treatment group using identical exposure settings. Quantify
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fluorescence intensity using ImageJ software by measuring mean pixel intensity per cell and normalize

to vehicle control. Alternatively, for EGFP-LC3 stable cell lines, count the number of EGFP-LC3

puncta per cell as a quantitative measure of autophagosome formation [3].

Western Blot Analysis of LC3 Conversion: Harvest cells in RIPA buffer supplemented with protease

inhibitors. Separate 20 μg total protein on 4-20% SDS-PAGE gels and transfer to PVDF membranes.

Block membranes with 5% non-fat milk and incubate overnight at 4°C with primary antibodies against

LC3 (1:1000) and β-actin (1:5000). After incubation with HRP-conjugated secondary antibodies,

develop blots with enhanced chemiluminescence substrate. Quantify the ratio of LC3-II to LC3-I or

LC3-II to β-actin using densitometric analysis [3].

In Vivo Experimental Protocols

Self-Administration Studies in Non-Human Primates

The second-order schedule of reinforcement provides a robust model for evaluating indatraline's effects on

cocaine and speedball self-administration in rhesus monkeys:

Animal Preparation: Surgically implant double-lumen intravenous catheters into adult male rhesus

monkeys (6-12 kg) under aseptic conditions. Protect catheters with a tether system consisting of a

custom-fitted nylon vest connected to a flexible stainless steel cable and fluid swivel. Connect one

lumen to a syringe pump for self-administration and the second to a separate pump for non-contingent

drug delivery.

Behavioral Training: Train monkeys under a second-order schedule [FR2(VR16:S)] where

completion of the fixed ratio (FR2) under a variable ratio (VR16) results in a brief visual stimulus and

cocaine injection (0.01 mg/kg/inj) during daily sessions. Establish stable baselines of cocaine or

speedball (0.01 mg/kg/inj cocaine + 0.0032 mg/kg/inj heroin) self-administration before initiating

treatment phases (typically 10-15 sessions with <20% variation in response rates).

Drug Treatment: Administer indatraline via continuous infusion (0.001-0.032 mg/kg/day) using a

syringe pump that delivers injections every 20 min for 23 hours daily (no treatment between 9:30 a.m.

and 10:30 a.m. for health monitoring). For combination studies with buprenorphine, administer both
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drugs simultaneously for 10-day treatment periods with saline baseline periods between dose

combinations. Record the number of injections earned per session and response rates for both drug and

food components [4] [5].

Data Analysis: Calculate mean rates of responding (±SEM) for cocaine- and food-maintained

behaviors during the last 3 days of each treatment condition. Analyze data using repeated measures

ANOVA with dose as the within-subjects factor. Follow significant main effects with post-hoc

comparisons (e.g., Tukey's HSD) to specific dose conditions relative to saline baseline [4].

Motor Activity Assessment in Rodents

Open-field testing provides a quantitative measure of indatraline's effects on spontaneous motor activity in

rats:

Apparatus and Setup: Use rectangular open-field arenas (e.g., 100 × 100 × 40 cm) with the floor

divided into 25 equal squares by lines. Illuminate arenas uniformly with white light (50 lux). Position a

video camera above the arena to record all sessions for subsequent analysis.

Drug Administration and Testing: Administer indatraline (1-10 mg/kg, i.p.) or vehicle (physiological

saline) to male Wistar rats (250-300 g) in a volume of 1 mL/kg. Place animals individually in the

center of the arena 30 minutes post-injection and record behavior for 60 minutes. Test each animal at 1,

2, and 3 hours after administration to assess duration of effect. Include a positive control group (e.g.,

cocaine 10 mg/kg) and naive control group in each experiment.

Behavioral Scoring: Calculate three specific behavioral indexes: (1) Ambulation: number of floor

segments entered with all four paws; (2) Rearing: number of times animal stands on hind legs; and (3)

Stereotypy: number of repetitive movements (gnawing, head-bobbing, or grooming) lasting ≥5

seconds without displacement. Score behaviors manually by trained observers blind to treatment

conditions or using automated tracking software [6].

Statistical Analysis: Analyze data using two-way ANOVA with treatment as the between-subjects

factor and time as the within-subjects factor. Follow significant interactions with simple effects

analyses at each time point. Report results as mean ± SEM and consider p < 0.05 statistically

significant [6].
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Table 2: In Vivo Effects of Indatraline in Animal Models

Experimental Model Dose Range Key Findings
Research
Applications

Cocaine Self-
Administration
(Rhesus monkey)

0.001-0.032 mg/kg/day
(chronic infusion)

Sustained, non-selective
reduction in cocaine- and

food-maintained responding

Agonist therapy for
stimulant addiction

[4]

Speedball Self-
Administration
(Rhesus monkey)

0.32-0.56 mg/kg/day +

buprenorphine (0.10-
0.18 mg/kg/day)

Significant reduction in

speedball self-administration
without affecting food

responding

Polydrug abuse

treatment [4]

Motor Activity (Wistar

rat)

1-10 mg/kg (acute i.p.) Long-lasting (≥3 hours)

increase in ambulation and
stereotypy

Cocaine

substitution
therapy [6]

Restenosis Model
(Rat)

5-10 μM (local delivery) Inhibition of smooth muscle
cell accumulation via

autophagy induction

Vascular
proliferative

disorders [3]

Signaling Pathways and Therapeutic Applications

Autophagy Induction via mTOR Signaling

Indatraline induces autophagy through AMPK/mTOR/S6K signaling without affecting PI3K/AKT/ERK

pathways. The molecular mechanism can be visualized as follows:
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Figure 1: Indatraline induces autophagy through monoamine transporter-mediated AMPK activation and

mTOR/S6K suppression, ultimately inhibiting smooth muscle cell proliferation and restenosis.

The mTOR/S6 kinase pathway represents the core mechanism through which indatraline regulates cellular

autophagy. Research demonstrates that indatraline activates AMPK, which subsequently suppresses

mTORC1 activity, relieving its inhibitory effect on the autophagy initiation complex. This signaling cascade

results in increased LC3-I to LC3-II conversion, autophagosome formation, and ultimately autophagy-

mediated inhibition of smooth muscle cell proliferation, suggesting potential applications for vascular

proliferative disorders like restenosis [3].
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Oligonucleotide Delivery for Parkinson's Disease

Indatraline facilitates targeted neuronal delivery of therapeutic oligonucleotides for Parkinson's disease

treatment through its high affinity for monoamine transporters:

Indatraline-Conjugated
Oligonucleotides Intranasal Administration

Monoamine Transporters

Crosses BBB

Cellular Internalization
Selective uptake

α-Synuclein Knockdown

siRNA/ASO release

Monoamine Neurons
(SNc, VTA, DR, LC)

Enhanced Dopamine Release

Parkinson's Disease
Therapy

Click to download full resolution via product page

Figure 2: Indatraline conjugation enables selective oligonucleotide delivery to monoamine neurons for α-

synuclein knockdown and enhanced dopamine release in Parkinson's disease models.

The conjugation strategy leverages indatraline's transporter affinity to deliver oligonucleotides specifically

to monoamine neurons. After intranasal administration, indatraline-conjugated siRNA or ASO sequences

cross the blood-brain barrier and are internalized via monoamine transporter-mediated endocytosis. Once

inside monoamine neurons (substantia nigra pars compacta, ventral tegmental area, dorsal raphe nucleus, and
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locus coeruleus), these oligonucleotides selectively reduce α-synuclein expression by approximately 20-40%,

enhancing forebrain dopamine and serotonin release without causing neurodegeneration. This approach

demonstrates the potential of indatraline as a targeted delivery vehicle for neurodegenerative disorder

treatments [7].

Formulation and Handling Guidelines

Pharmaceutical Preparation

Indatraline hydrochloride is commercially available with ≥98% purity by HPLC analysis. For in vitro

studies, prepare fresh stock solutions in DMSO at 100 mM concentration, which can be stored at -20°C for

up to 3 months. For in vivo administration, dissolve indatraline in physiological saline or sterile water with

gentle warming to achieve a maximum concentration of 10 mg/mL. Filter solutions through 0.22 μm filters

for sterilization before parenteral administration. For chronic infusion studies in non-human primates,

prepare solutions in sterile saline at concentrations calculated to deliver the target daily dose (e.g., 0.001-

0.032 mg/kg/day) in a volume of 0.1-0.5 mL/kg/hr [1] [4].

Stability and Storage

Store indatraline hydrochloride powder in a desiccator at room temperature, protected from light. Under

these conditions, the compound remains stable for at least 24 months. Avoid repeated freeze-thaw cycles of

stock solutions, as this may promote degradation. For behavioral studies, prepare fresh dosing solutions daily

to ensure stability and consistent pharmacological effects [1].

Conclusion and Research Applications

Indatraline represents a versatile research tool with applications spanning neuropharmacology, addiction

medicine, and molecular biology. Its balanced monoamine transporter affinity, favorable

pharmacokinetics, and established safety profile in animal models make it particularly valuable for

investigating monoamine transporter function and developing novel therapeutic strategies. The detailed
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protocols provided in this document enable researchers to consistently evaluate indatraline's effects across

multiple experimental systems, from molecular mechanisms to complex behaviors.

Current research continues to expand indatraline's potential applications, particularly in targeted drug

delivery for neurodegenerative disorders and agonist therapy for substance use disorders. Its recently

discovered role in autophagy induction further broadens its potential therapeutic relevance to proliferative

vascular diseases. As research advances, indatraline and its derivatives may offer new treatment approaches

for conditions ranging from Parkinson's disease to cocaine addiction, highlighting the continued importance

of this multifaceted compound in biomedical research.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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